molecular formula C15H18N4O2 B7875959 4-{[(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]amino}benzoic acid

4-{[(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]amino}benzoic acid

Cat. No.: B7875959
M. Wt: 286.33 g/mol
InChI Key: MZHHZKALQNSOBM-UHFFFAOYSA-N
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Description

4-{[(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]amino}benzoic acid is an intriguing compound with a multifaceted structure that spans pyrazolopyrimidine and benzoic acid frameworks. Its extensive range of potential applications makes it significant in fields ranging from chemistry and biology to industry and medicine. This compound is of particular interest due to its versatile reactivity and potential for developing innovative therapeutics and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 4-{[(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]amino}benzoic acid typically involves multiple reaction steps:

  • Formation of the pyrazolopyrimidine core: : This is generally achieved through a cyclization reaction involving suitable precursors like amino-pyrazole and dihydropyrimidine derivatives under controlled temperature and catalyst conditions.

  • Introduction of the methyl group: : Methylation of the pyrazolopyrimidine ring can be performed using methylating agents such as methyl iodide.

  • Attachment of the benzoic acid moiety: : The final step involves the nucleophilic substitution reaction where the benzoic acid component is coupled to the pre-formed pyrazolopyrimidine under conditions favoring the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would necessitate optimizing reaction conditions for large-scale synthesis. This includes:

  • Utilizing high-throughput continuous flow reactors for enhanced reaction efficiency.

  • Implementing robust purification processes, such as crystallization or chromatography, to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of reactions:

  • Oxidation: : Oxidative conditions can modify the functional groups on the aromatic ring or the pyrazolopyrimidine core, often leading to quinone-type structures.

  • Reduction: : Reductive conditions may affect the double bonds or reduce nitro groups if present, leading to amine derivatives.

  • Substitution: : The presence of aromatic rings in the structure makes it susceptible to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide under acidic conditions.

  • Reduction: : Hydrogen gas with a palladium catalyst, sodium borohydride.

  • Substitution: : Halogenating agents like bromine or chlorine, nucleophiles like alkoxides or amines.

Major Products

  • Oxidation Products: : Quinone derivatives.

  • Reduction Products: : Amino derivatives or hydrogenated rings.

  • Substitution Products: : Halogenated or alkyl/aryl-substituted products.

Scientific Research Applications

Chemistry

In chemistry, the compound serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows it to be a precursor in various synthetic pathways, including heterocyclic compounds and pharmaceuticals.

Biology and Medicine

In biology and medicine, 4-{[(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]amino}benzoic acid demonstrates potential as a lead compound in drug discovery. It is particularly relevant in designing inhibitors for enzymes or receptors involved in various diseases.

Industry

The compound's structural versatility makes it suitable for developing novel materials, including polymers and resins. Its reactivity can be harnessed in industrial catalysis and specialty chemical production.

Mechanism of Action

The mechanism of action for 4-{[(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]amino}benzoic acid involves its interaction with specific molecular targets. The pyrazolopyrimidine moiety is known for binding to active sites of enzymes, potentially inhibiting their activity. It interacts with proteins and receptors through hydrogen bonding, hydrophobic interactions, and sometimes covalent bonding, influencing biological pathways and exhibiting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-methyl-7,8-dihydropyrazolo[1,5-a]pyrimidin-5(6H)-yl)methyl]amino}benzoic acid

  • 4-{[(2-methyl-5,6-dihydropyrazolo[1,5-a]pyrimidin-3(4H)-yl)methyl]amino}benzoic acid

Uniqueness

What makes 4-{[(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]amino}benzoic acid unique is its specific positional substitution on the pyrazolopyrimidine ring, which influences its reactivity and binding affinity to molecular targets, distinguishing it from its analogs.

By delving deep into its synthesis, reactions, applications, and comparisons, we capture the essence of this compound and its significance in multiple scientific domains. What piqued your curiosity about this compound?

Properties

IUPAC Name

4-[(2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-11-9-14-18(7-2-8-19(14)17-11)10-16-13-5-3-12(4-6-13)15(20)21/h3-6,9,16H,2,7-8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHHZKALQNSOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCCN(C2=C1)CNC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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